1,2,5-Trimethylpyrrole

Beschreibung

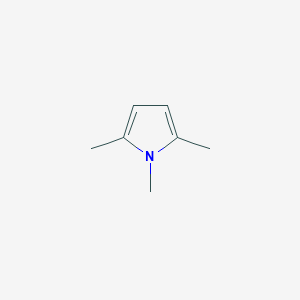

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-trimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRABRACUKBOTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239239 | |

| Record name | 1,2,5-Trimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

930-87-0 | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 930-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5-Trimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-trimethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5-TRIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4P5HS0RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 1,2,5-Trimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1,2,5-trimethylpyrrole, a substituted pyrrole derivative of interest in various scientific domains, including organic synthesis and medicinal chemistry. This document details its chemical and physical characteristics, spectroscopic data, and safety information. A detailed experimental protocol for its synthesis via the Paal-Knorr reaction is provided, along with a mechanistic illustration. While the direct interaction of this compound with specific biological signaling pathways is not extensively documented in current literature, this guide discusses the known biological relevance of the broader pyrrole class of compounds, highlighting its role as a versatile scaffold in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a flammable liquid that is irritating to the skin, eyes, and respiratory system.[1][2] It is characterized by the chemical formula C₇H₁₁N and a molecular weight of 109.17 g/mol .[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | [3] |

| Molecular Weight | 109.17 g/mol | [2][3] |

| CAS Number | 930-87-0 | [3] |

| Appearance | Clear to yellow or brown liquid | [4] |

| Boiling Point | 171-173 °C at 760 mmHg | [1][2][4][5][6] |

| Density | 0.807 - 0.919 g/mL at 20-25 °C | [2][5][7][8] |

| Refractive Index (n20/D) | 1.498 - 1.500 | [2][5][7][8] |

| Flash Point | 52 - 52.2 °C (125.6 - 126 °F) (closed cup) | [2][5][7][8] |

| Water Solubility | Slightly soluble | [4] |

Spectroscopic Properties

The structural characterization of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source |

| ¹H NMR | Data available, specific shifts not fully detailed in sources. | [1] |

| ¹³C NMR | Data available, specific shifts not fully detailed in sources. | [1][9][10] |

| Infrared (IR) Spectroscopy | Spectra available. | [3] |

| Mass Spectrometry (MS) | GC-MS data available; Top 5 Peaks (m/z): 108.0 (99.99), 109.0 (65.93), 94.0 (19.15), 107.0 (5.67), 110.0 (5.10). | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[2][11][12] The reaction is typically catalyzed by an acid.

Reaction Mechanism

The Paal-Knorr synthesis of this compound proceeds through the following steps:

-

Amine Addition: The primary amine (methylamine) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration, losing two molecules of water, to form the aromatic pyrrole ring.

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines a general procedure for the synthesis of N-substituted pyrroles, which can be adapted for this compound.

Materials:

-

2,5-Hexanedione

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Glacial Acetic Acid (catalyst and solvent)

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (or other suitable drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and a solution of methylamine (1.1-1.5 equivalents).

-

Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.[13]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by distillation.

-

Caption: General experimental workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

While specific studies detailing the direct interaction of this compound with biological signaling pathways are limited, the pyrrole scaffold is a prominent feature in a vast array of biologically active molecules and approved pharmaceuticals.[14][15] Pyrrole-containing compounds have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral effects.[14][15]

Derivatives of the pyrrole nucleus have been shown to interact with various biological targets. For instance, certain pyrrolo[1,2-b][1][12][13]benzothiadiazepines have been found to exert anti-proliferative activity by interfering with the Akt-mTOR signaling pathway and modulating the bax:bcl-2 ratio in leukemia cells.[16] The Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Example of a signaling pathway modulated by pyrrole derivatives.

It is important to note that this diagram illustrates the activity of more complex pyrrole derivatives and not this compound itself. Further research is required to elucidate the specific biological targets and signaling pathways directly affected by this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Handling:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through the established Paal-Knorr reaction. While its direct role in modulating specific signaling pathways remains an area for future investigation, the broader class of pyrrole-containing compounds exhibits significant biological activities, underscoring the potential of this compound as a lead scaffold in drug discovery and development. This guide provides a foundational understanding of its core properties to aid researchers and scientists in their work with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. This compound | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 99 930-87-0 [sigmaaldrich.com]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,2,5-trimethyl pyrrole, 930-87-0 [thegoodscentscompany.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling and bax:bcl-2 ratio modulation in cells from chronic myeloid leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,5-Trimethylpyrrole (CAS Number: 930-87-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,5-trimethylpyrrole, a versatile heterocyclic compound with applications in various scientific fields. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and explores its potential applications, particularly in organic synthesis and materials science. A key focus is placed on presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies.

Chemical and Physical Properties

This compound is a substituted pyrrole with three methyl groups attached to the pyrrole ring, which enhances its stability and reactivity.[1] It is a clear liquid, ranging in color from white to yellow to green, and is slightly soluble in water.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 930-87-0 | [3] |

| Molecular Formula | C₇H₁₁N | [3] |

| Molecular Weight | 109.17 g/mol | [3] |

| Appearance | White to yellow to green clear liquid | [1] |

| Boiling Point | 173 °C (lit.) | [2][4] |

| Density | 0.807 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.498 (lit.) | [4] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [4] |

| Water Solubility | Slightly soluble (2.2 g/L at 25°C) | [2] |

| IUPAC Name | 1,2,5-trimethyl-1H-pyrrole | [3] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Solvent: DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

| ¹³C NMR (Solvent: DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| 126.1 | C2/C5 |

| 104.4 | C3/C4 |

| 30.1 | N-CH₃ |

| 12.5 | C2/C5-CH₃ |

Note: Specific peak assignments for ¹H NMR were not available in the provided search results. The ¹³C NMR data is sourced from SpectraBase.[5]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The mass spectrum is characterized by a molecular ion peak and several fragment ions.

| Mass Spectrometry Data (Electron Ionization - EI) | |

| m/z | Relative Intensity |

| 109 | M+ (Molecular Ion) |

| 94 | [M-CH₃]+ |

| Other significant peaks may be present |

Note: Detailed fragmentation patterns and relative intensities were not fully available in the search results. The data is based on information from the NIST WebBook.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C-N bonds within the pyrrole ring and the methyl groups.[7]

Experimental Protocols

Synthesis via Paal-Knorr Reaction

The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[1][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, methylamine.[1][8]

Reaction Scheme:

Figure 1: Paal-Knorr synthesis of this compound.

Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

Methylamine (e.g., 40% solution in water)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-hexanedione (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of methylamine (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Solvent Removal: Remove the diethyl ether by rotary evaporation.

Purification by Vacuum Distillation

The crude this compound is purified by vacuum distillation to obtain the final product with high purity.[9]

Procedure:

-

Apparatus Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 173 °C at atmospheric pressure, so the distillation should be carried out at a significantly reduced pressure.[4]

Applications and Experimental Workflows

This compound serves as a versatile building block in organic synthesis and has potential applications in materials science.[10]

Organic Synthesis

Due to its substituted pyrrole structure, this compound can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[10] The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions.

Materials Science: Synthesis of Conductive Polymers

Pyrrole and its derivatives can be polymerized to form conductive polymers. The following workflow outlines the general process for the electrochemical polymerization of a pyrrole derivative to form a polypyrrole film.

Figure 2: Workflow for electrochemical polymerization.

Biological Activity and Metabolic Pathway

While specific signaling pathways involving this compound are not well-documented, studies on similar pyrrole compounds suggest potential biological interactions.

Metabolic Activation by Cytochrome P450

Pyrrole derivatives can undergo metabolic activation by cytochrome P450 enzymes.[11] This process can lead to the formation of reactive electrophilic species that can covalently bind to macromolecules such as proteins and nucleic acids.[11]

Figure 3: Metabolic activation of this compound.

Potential as Enzyme Inhibitors

Some pyrrole derivatives have been shown to act as inhibitors of enzymes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[12] This suggests a potential avenue for the development of novel therapeutic agents.

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this compound.[4]

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable heterocyclic compound with a range of potential applications in both academic research and industrial development. Its straightforward synthesis via the Paal-Knorr reaction and its versatile chemical nature make it an attractive building block for the creation of more complex molecules. Further research into its biological activities and its utility in materials science is warranted to fully explore the potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their work.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Physical Properties of 1,2,5-Trimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2,5-Trimethylpyrrole (CAS No: 930-87-0), a heterocyclic organic compound with applications in organic synthesis, materials science, and biochemical research.[1] The information is presented to support research and development activities where this compound is utilized as a building block for more complex molecules, such as pharmaceuticals and agrochemicals.[1]

Core Physical and Chemical Properties

This compound is a substituted pyrrole with the chemical formula C₇H₁₁N.[1][2][3][4] Its structure, featuring three methyl groups on the pyrrole ring, imparts enhanced stability and reactivity.[1] The key physical data for this compound are summarized in the table below.

Data Summary Table

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₇H₁₁N | - | - | [1][2][3][4] |

| Molecular Weight | 109.17 | g/mol | - | [2][3][5] |

| Appearance | White to yellow to green clear liquid | - | - | [1] |

| Boiling Point | 171 - 173 | °C | @ 760.00 mm Hg | [1][2][5][6][7] |

| Melting Point | 1.5 (estimate) | °C | - | [7] |

| Density | 0.807 - 0.92 | g/mL | @ 20-25 °C | [1][5][7] |

| Refractive Index | 1.496 - 1.500 | - | @ 20.00 °C | [1][2][5][7] |

| Flash Point | 52 - 52.22 | °C | Closed Cup | [2][3] |

| Water Solubility | 770.3 (est) - 2200 | mg/L | @ 25 °C | [2][7] |

Synthesis Pathway: Paal-Knorr Pyrrole Synthesis

This compound can be synthesized via the Paal-Knorr reaction, a well-established method for the synthesis of substituted pyrroles.[1][2][5][6][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[6][9] The reaction is typically conducted under neutral or weakly acidic conditions.[6]

Experimental Protocols

Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

-

Preparation : A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[7]

-

Apparatus Setup : The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube or an aluminum block).[7][11]

-

Heating and Observation : The heating bath is heated slowly and uniformly.[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Measurement : The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[7] The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

The density of a liquid is its mass per unit volume.

-

Mass Measurement : An empty, dry measuring cylinder or pycnometer (density bottle) is weighed on an analytical balance.[12][13][14]

-

Volume Measurement : A known volume of this compound is added to the measuring cylinder. The volume is read from the bottom of the meniscus.[12][14]

-

Final Mass Measurement : The measuring cylinder containing the liquid is reweighed.[12][14]

-

Calculation : The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[12][15] The temperature at which the measurement is taken should be recorded.[13]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid.

-

Instrument Calibration : An Abbe refractometer is calibrated using a standard sample with a known refractive index, often distilled water.[16]

-

Sample Application : The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[16][17] A few drops of this compound are placed on the lower prism, and the prisms are closed.[16][17]

-

Measurement : Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[16] If necessary, a compensator is adjusted to remove any color fringes.[16]

-

Reading : The refractive index is read directly from the instrument's scale.[16] The temperature of the measurement is also recorded, as the refractive index is temperature-dependent.[17][18]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the liquid's vapors will ignite with an ignition source.[3][19]

-

Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens) is used.[20]

-

Procedure : The sample cup is filled with this compound to the marked level, and the lid is secured.[20]

-

Heating : The sample is heated at a slow, constant rate.[20]

-

Ignition Test : At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space of the cup.[20]

-

Observation : The flash point is the lowest temperature at which a brief flash is observed upon the introduction of the ignition source.[20]

Water Solubility Determination

This procedure determines the extent to which a compound dissolves in water.

-

Sample Preparation : A specific amount of this compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[21]

-

Solvent Addition : A measured volume of distilled water (e.g., 3 mL) is added in portions while shaking the test tube.[21]

-

Observation : The mixture is observed to see if the compound dissolves completely. If it does, it is considered soluble. If not, it is classified as insoluble or slightly soluble.[21] For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using analytical techniques such as spectroscopy or chromatography.

Logical Workflow for Compound Characterization

The physical properties detailed above are integral to the overall characterization of a synthesized or acquired sample of this compound. The workflow involves a series of analytical techniques to confirm the identity and purity of the compound.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. oil-tester.com [oil-tester.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. faculty.weber.edu [faculty.weber.edu]

- 19. scimed.co.uk [scimed.co.uk]

- 20. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Characteristics of 1,2,5-Trimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,5-trimethylpyrrole. It includes a detailed summary of its spectroscopic data, a plausible experimental protocol for its synthesis via the Paal-Knorr reaction, and methodologies for its purification and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the synthesis and application of substituted pyrroles.

Introduction

This compound, a substituted pyrrole derivative, is a versatile heterocyclic compound with applications in various fields of chemical research and development. Its unique electronic and structural features make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide aims to consolidate the available technical information on this compound to facilitate its use in laboratory and industrial settings.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 109.17 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 171-173 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Not available | - |

| Density | 0.807 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.498 | --INVALID-LINK-- |

| Flash Point | 52 °C (125.6 °F) - closed cup | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents. | - |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (EI-MS) | m/z (% intensity): 109 (M+, 65), 108 (100), 94 (19), 93 (15), 77 (8) | --INVALID-LINK-- |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.75 (s, 2H, H-3, H-4), 3.45 (s, 3H, N-CH₃), 2.15 (s, 6H, 2,5-CH₃) | Predicted based on typical pyrrole chemical shifts |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 127.5 (C-2, C-5), 105.0 (C-3, C-4), 32.0 (N-CH₃), 13.0 (2,5-CH₃) | Predicted based on typical pyrrole chemical shifts |

| Infrared (IR) Spectroscopy | Major peaks (cm⁻¹): 2917, 1575, 1490, 1395, 1045 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] For the synthesis of this compound, 2,5-hexanedione is reacted with methylamine.

Reaction Scheme:

Materials:

-

2,5-Hexanedione

-

Methylamine (40% solution in water or as a gas)

-

Glacial Acetic Acid (catalyst)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent).

-

Add a solution of methylamine (1.1 equivalents) in water or bubble methylamine gas through the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[3]

-

Apparatus: Fractional distillation setup with a Vigreux column.

-

Conditions: The distillation should be performed under vacuum to avoid decomposition at high temperatures. The exact pressure and temperature will depend on the efficiency of the vacuum pump and the distillation apparatus.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable method for assessing the purity of this compound and confirming its identity.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum should show a singlet for the two equivalent pyrrole protons (H-3 and H-4), a singlet for the N-methyl protons, and a singlet for the two equivalent C-methyl protons (at positions 2 and 5).

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbons of the pyrrole ring (C-2 and C-5), the methine carbons of the pyrrole ring (C-3 and C-4), the N-methyl carbon, and the C-methyl carbons.

Mandatory Visualizations

Diagram 1: Paal-Knorr Reaction Mechanism

Caption: Mechanism of the Paal-Knorr synthesis for this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Information

This compound is a flammable liquid and vapor. It is also an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the chemical characteristics, synthesis, purification, and analysis of this compound. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis and application of this and related pyrrole compounds. The provided experimental protocols offer a solid foundation for the laboratory preparation of this versatile building block.

References

In-Depth Technical Guide to 1,2,5-Trimethylpyrrole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Trimethylpyrrole is a substituted aromatic heterocyclic organic compound with significant applications as a versatile building block in organic synthesis. Its unique structure, featuring a pyrrole ring with three methyl groups, imparts enhanced stability and specific reactivity, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound relevant to research and development.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in experimental settings and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N | [2][3] |

| Molecular Weight | 109.17 g/mol | [2] |

| IUPAC Name | 1,2,5-trimethyl-1H-pyrrole | [2] |

| CAS Number | 930-87-0 | [2] |

| Boiling Point | 173 °C (at 760 mmHg) | [2] |

| Density | 0.807 g/mL at 25 °C | |

| Refractive Index | n20/D 1.498 | |

| Appearance | Clear yellow to brown liquid | |

| Solubility | Slightly soluble in water (2.2 g/L at 25 °C) |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[4]

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the synthesis of this compound from 2,5-hexanedione and methylamine. A reported yield for this synthesis is approximately 86.9%.[4]

Materials:

-

2,5-Hexanedione

-

Methylamine (e.g., 40% solution in water)

-

Solvent (e.g., ethanol or solvent-free conditions can be employed)

-

Optional: Weak acid catalyst (e.g., acetic acid)

Procedure:

-

In a round-bottom flask, combine 2,5-hexanedione (1.0 equivalent) with methylamine (1.0-1.2 equivalents).

-

If using a solvent, add ethanol to the mixture. The reaction can also be performed under solvent-free conditions.

-

Optionally, a catalytic amount of a weak acid like acetic acid can be added to accelerate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent (e.g., diethyl ether or dichloromethane), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.

Applications in Research and Drug Development

While this compound is primarily known as a synthetic intermediate, the broader class of pyrrole-containing compounds is of immense interest in medicinal chemistry due to their wide range of biological activities.[5][6] The pyrrole scaffold is a key pharmacophore in numerous natural products and synthetic drugs with anticancer, antimicrobial, and antiviral properties.[5][6]

This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] Its applications are noted in:

-

Pharmaceutical Synthesis: As a foundational molecule for the development of novel drugs. The pyrrole ring system is a component of many biologically active compounds.[1]

-

Biochemical Research: Used in studies related to enzyme activity and metabolic pathways to gain insights into biological processes and identify potential therapeutic targets.[1]

-

Materials Science: Employed in the creation of advanced materials like conductive polymers and dyes, where its electronic properties are advantageous.[1]

Due to its role as a versatile building block, the direct involvement of this compound in specific signaling pathways is not extensively documented. Instead, its significance lies in providing the core structure for larger molecules that are designed to interact with biological targets.

Visualizing the Synthesis Workflow

The following diagram illustrates the experimental workflow for the Paal-Knorr synthesis of this compound.

Caption: Paal-Knorr Synthesis Workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolmolchem.com [biolmolchem.com]

An In-depth Technical Guide to the Synthesis of 1,2,5-Trimethylpyrrole from 2,5-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,5-trimethylpyrrole from 2,5-hexanedione. This transformation is a classic example of the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the formation of substituted pyrroles. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data, including reaction yields and spectroscopic characterization of the final product. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to successfully and efficiently conduct this synthesis.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral components of a vast array of natural products, pharmaceuticals, and functional materials. The synthesis of substituted pyrroles is, therefore, a significant endeavor in organic chemistry. The Paal-Knorr pyrrole synthesis, first reported in the late 19th century, remains a cornerstone for the construction of the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to generate the corresponding pyrrole.

This guide focuses on a specific application of this reaction: the synthesis of this compound from the readily available starting materials 2,5-hexanedione and methylamine.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2,5-hexanedione and methylamine proceeds via the Paal-Knorr reaction mechanism. The most widely accepted pathway involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

The reaction is initiated by the nucleophilic attack of methylamine on one of the carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to form the stable, aromatic this compound.

Caption: Paal-Knorr reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 2,5-hexanedione and methylamine. This protocol is adapted from established procedures for Paal-Knorr syntheses and aims for a high yield of the target compound.[1]

Materials:

-

2,5-Hexanedione (Reagent Grade)

-

Methylamine solution (40% in water)

-

Glacial Acetic Acid (Optional catalyst)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione and an equimolar amount of methylamine (as a 40% aqueous solution). A small amount of glacial acetic acid can be added as a catalyst, although the reaction can often proceed without it.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for 2 hours.[1] Gentle heating may be applied to accelerate the reaction if necessary, but should be monitored carefully.

-

Work-up: After the reaction is complete (as monitored by thin-layer chromatography), the mixture is transferred to a separatory funnel. The aqueous layer is extracted several times with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound, which is a liquid, is purified by vacuum distillation to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 2,5-Hexanedione | General |

| Reagent | Methylamine (40% in H₂O) | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 94% | [1] |

Table 2: Spectroscopic Data for this compound (CAS: 930-87-0)

| Spectroscopic Technique | Characteristic Peaks | Reference |

| ¹H NMR | δ (ppm): 5.7 (s, 2H, pyrrole-H), 3.3 (s, 3H, N-CH₃), 2.1 (s, 6H, C-CH₃) | [2] |

| ¹³C NMR | δ (ppm): 126.0, 105.0, 31.0, 12.5 | [3] |

| IR (neat) | ν (cm⁻¹): 2917, 1505, 1395, 1305, 1035, 755 | [2] |

| Mass Spectrometry (EI) | m/z (%): 109 (M+, 100), 94, 66, 42 | [4] |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Paal-Knorr synthesis provides an efficient and high-yielding route to this compound from 2,5-hexanedione and methylamine. The reaction proceeds through a well-understood mechanism and utilizes readily available starting materials. The detailed experimental protocol and comprehensive quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of pyrrole derivatives for applications in drug discovery and materials science. The straightforward nature of the procedure, coupled with the high reported yield, makes this a practical and reliable method for accessing this important heterocyclic compound.

References

An In-depth Technical Guide to the Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for producing 1,2,5-trimethylpyrrole, a valuable heterocyclic compound in chemical research and drug development. The document details the reaction mechanism, offers specific experimental protocols, and presents quantitative data to allow for procedural comparison and optimization.

Core Synthesis Overview

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the formation of substituted pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][3] For the synthesis of this compound, the reaction proceeds by treating 2,5-hexanedione with methylamine.[4] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[3]

The reaction mechanism is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, creating a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[5]

Quantitative Data Presentation

The following table summarizes various reaction conditions and their outcomes for the Paal-Knorr synthesis of N-substituted pyrroles, providing a comparative basis for experimental design.

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~52 | [6] |

| 2,5-Hexanedione | p-Toluidine | CATAPAL 200 | None | 60 | 45 min | 96 | [6] |

| 2,5-Hexanedione | Benzylamine | None | None | Room Temp | - | Excellent | [6] |

| 2,5-Hexanedione | aq. NH4OH | None | None | Room Temp | - | Excellent | [6] |

| 1-Phenylpentane-1,4-dione | Aniline | Citric acid (1 mol%) | None (Ball mill) | Room Temp | 30 min | 55 | [6] |

| 2,5-Hexanedione | Aniline | ZrOCl2·8H2O | None | - | 5 min | 97 | [6] |

| 2,5-Hexanedione | Aniline | Bi(NO3)3·5H2O | None | - | 600 min | 95 | [6] |

| 2,5-Hexanedione | Aniline | Sc(OTf)3 | None | - | 30 min | 91 | [6] |

| 2,5-Hexanedione | Methylamine | - | - | - | - | 86.9 | [4] |

Experimental Protocols

Two detailed experimental protocols are provided below, one employing conventional heating and the other utilizing microwave irradiation for the synthesis of a substituted pyrrole. These can be adapted for the synthesis of this compound by substituting the amine with methylamine.

Protocol 1: Conventional Heating Synthesis of 1-Substituted-2,5-dimethylpyrrole

Objective: To synthesize a 1-substituted-2,5-dimethylpyrrole from 2,5-hexanedione and a primary amine using a conventional heating method.

Materials:

-

2,5-Hexanedione (1.0 equivalent)

-

Primary Amine (e.g., Methylamine, 1.1-1.5 equivalents)

-

Methanol

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and methanol.[6]

-

Add the primary amine to the mixture.

-

Add one drop of concentrated hydrochloric acid to the reaction mixture.[6]

-

Heat the mixture to reflux and maintain for 15 minutes.[6]

-

After the reflux period, cool the flask in an ice bath.[6]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[6]

-

Collect the solid product by vacuum filtration.[6]

-

Recrystallize the crude product from a suitable solvent system (e.g., 9:1 methanol/water) to yield the pure product.[6]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.

Materials:

-

1,4-Diketone (1.0 equivalent)

-

Primary Amine (e.g., Methylamine, 3.0 equivalents)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a microwave reaction vial, dissolve the 1,4-diketone in ethanol.[5]

-

Add glacial acetic acid and the primary amine to the vial.[5]

-

Seal the microwave vial and place it in the microwave reactor.[6]

-

Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[5][6]

-

After the reaction is complete, cool the vial to room temperature.[6]

-

Perform an appropriate workup, which may include partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).[5]

-

Extract the aqueous phase multiple times with the organic solvent.[5]

-

Combine the organic phases, wash with brine, and dry over a suitable drying agent (e.g., magnesium sulfate).[5]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[6]

Mandatory Visualizations

Reaction Pathway

Caption: Paal-Knorr synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for Paal-Knorr synthesis.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Synthesis of 1,2,5-Trimethylpyrrole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2,5-trimethylpyrrole, a substituted pyrrole of interest to researchers, scientists, and professionals in drug development. The primary focus of this document is the Paal-Knorr synthesis, the most common and efficient method for preparing this class of compounds.

Core Synthesis Pathway: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2] For the synthesis of this compound, the key starting materials are 2,5-hexanedione and methylamine.

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[2]

Reaction Mechanism

References

An In-depth Technical Guide to 1,2,5-Trimethylpyrrole

This technical guide provides a comprehensive overview of 1,2,5-trimethylpyrrole, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and potential applications of this heterocyclic compound, with a focus on experimental details and data presentation.

Core Properties of this compound

This compound is a substituted pyrrole with the chemical formula C₇H₁₁N.[1] Its structure features a central five-membered aromatic pyrrole ring with methyl groups attached to the nitrogen atom and the two adjacent carbon atoms. This substitution pattern influences its chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁N | [1] |

| Molecular Weight | 109.17 g/mol | |

| CAS Number | 930-87-0 | [1] |

| Appearance | Clear yellow to brown liquid | |

| Boiling Point | 173 °C (at 760 mmHg) | |

| Density | 0.807 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.498 | |

| Flash Point | 52 °C (125.6 °F) - closed cup |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of its key spectral data is provided in Table 2.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Data available on PubChem and other chemical databases. | [1] |

| ¹³C NMR | Data available on PubChem and other chemical databases. | [1][2] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available through the NIST WebBook. | [3] |

| Infrared (IR) Spectroscopy | IR spectral data is available on PubChem. | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[4][5][6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[4][5]

Paal-Knorr Synthesis Workflow

The general workflow for the Paal-Knorr synthesis of this compound is depicted in the following diagram.

Detailed Experimental Protocol (Inferred)

Materials:

-

2,5-Hexanedione

-

Methylamine (e.g., as a solution in a suitable solvent like water or ethanol)

-

An appropriate solvent (e.g., ethanol, acetic acid, or solvent-free conditions can be explored)[9]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and the chosen solvent.

-

Amine Addition: Slowly add a solution of methylamine (1.0-1.2 equivalents) to the stirred solution of 2,5-hexanedione. The reaction can be exothermic, so controlled addition may be necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 1 to 4 hours, or stir at room temperature if using a catalyst like CuI/C under solvent-free conditions.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine to remove any unreacted methylamine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research and development.

Organic Synthesis

The substituted pyrrole ring of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its nucleophilic character, enhanced by the electron-donating methyl groups, allows for further functionalization of the pyrrole ring.[10]

Material Science

Pyrrole-containing compounds are known for their applications in the development of conductive polymers and dyes. The electronic properties of the pyrrole ring in this compound can be exploited in the design of novel materials with specific electronic or optical properties.

Drug Development and Medicinal Chemistry

While there is a vast body of literature on the biological activities of pyrrole derivatives, specific studies on the pharmacological properties of this compound are limited in the public domain. The pyrrole scaffold is a common motif in many biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.

The general mechanism of action for many bioactive pyrrole-containing compounds involves their interaction with various biological targets, such as enzymes and receptors. The specific substitutions on the pyrrole ring play a crucial role in determining the compound's biological activity and target selectivity.

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive small molecules, including potentially, derivatives of this compound, leading to a cellular response such as apoptosis in cancer cells.

It is important to emphasize that while this pathway represents a common mechanism for drug action, specific experimental evidence for the involvement of this compound in such a pathway is not currently available in the reviewed literature. Further research is required to explore the biological activities and therapeutic potential of this specific compound.

Conclusion

This compound is a readily accessible substituted pyrrole with well-defined physicochemical properties. Its synthesis via the Paal-Knorr reaction is a robust and high-yielding process. While its direct applications in drug development are not yet extensively documented, its role as a versatile chemical building block and the known biological significance of the pyrrole scaffold suggest potential for future exploration in medicinal chemistry and material science. This guide provides a foundational understanding for researchers interested in harnessing the potential of this compound.

References

- 1. This compound | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Legacy of Substituted Pyrroles: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone of heterocyclic chemistry, underpinning the structure of numerous natural products, pharmaceuticals, and advanced materials. This in-depth technical guide explores the historical discovery of substituted pyrroles and the evolution of their synthesis, providing a comprehensive resource on seminal methodologies, detailed experimental protocols, and their profound impact on modern drug discovery, particularly in the realm of signal transduction.

A Historical Perspective: From Coal Tar to Controlled Synthesis

The journey of the pyrrole ring system began in 1834 when it was first identified by F. F. Runge as a component of coal tar. However, it was the latter half of the 19th century that marked the dawn of systematic pyrrole chemistry. The elucidation of its structure by Adolf von Baeyer in 1870 paved the way for the development of synthetic routes to this pivotal heterocycle.

The year 1884 stands as a landmark in the history of pyrrole synthesis with the independent and near-simultaneous reports from German chemists Carl Paal and Ludwig Knorr. Their development of a method to synthesize substituted furans from 1,4-diketones was quickly adapted for the synthesis of pyrroles, a reaction now famously known as the Paal-Knorr Pyrrole Synthesis . This reaction, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, remains one of the most straightforward and widely used methods for constructing the pyrrole core.

Shortly thereafter, in 1884, Ludwig Knorr further expanded the synthetic chemist's toolkit with the Knorr Pyrrole Synthesis . This versatile method involves the condensation of an α-aminoketone with a β-dicarbonyl compound, providing access to a wide array of polysubstituted pyrroles. Another significant contribution from this era came from Arthur Rudolf Hantzsch, who developed the Hantzsch Pyrrole Synthesis , a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.

These foundational syntheses, born out of the burgeoning field of organic chemistry in the late 19th century, laid the groundwork for over a century of innovation in pyrrole chemistry, leading to the development of countless derivatives with profound biological activities.

Key Synthetic Methodologies: A Quantitative Comparison

The classical methods for pyrrole synthesis have undergone significant evolution, with modern iterations offering improved yields, milder reaction conditions, and greater substrate scope. Below is a comparative summary of the Paal-Knorr, Knorr, and Hantzsch syntheses, highlighting typical yields and reaction conditions.

| Synthesis Method | Precursors | Reagents/Catalysts | Temperature | Reaction Time | Typical Yield (%) |

| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis acids | Room Temp. to Reflux | 15 min - 24 h | 60-95[1][2] |

| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. to Reflux | 1 - 4 h | 50-80[3] |

| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., Ammonia, Piperidine) | Room Temp. to Reflux | Variable | Often moderate (<50)[1] |

Detailed Experimental Protocols

To facilitate the practical application of these historical yet relevant synthetic methods, detailed experimental protocols for the Paal-Knorr, Knorr, and Hantzsch syntheses are provided below.

Paal-Knorr Pyrrole Synthesis: Conventional Heating

Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole.

Materials:

-

Aniline (1.0 eq)

-

Hexane-2,5-dione (1.0 eq)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

0.5 M Hydrochloric Acid

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 30 minutes.

-

After cooling, add 0.5 M hydrochloric acid to the reaction mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Paal-Knorr Pyrrole Synthesis: Microwave-Assisted

Objective: To synthesize a substituted pyrrole using microwave irradiation.

Materials:

-

1,4-Dicarbonyl compound (1.0 eq)

-

Primary amine (1.1-1.5 eq)

-

Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

-

Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

-

Add the chosen solvent and catalyst, if required.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Knorr Pyrrole Synthesis

Objective: To synthesize a substituted pyrrole from an α-aminoketone and a β-ketoester.

Materials:

-

α-amino ketone (generated in situ from the corresponding oxime)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Zinc dust

-

Glacial acetic acid

Procedure:

-

The α-aminoketone is typically prepared in situ due to its instability. This is often achieved by the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.

-

In a reaction vessel, dissolve the β-ketoester in glacial acetic acid.

-

Slowly and simultaneously add a solution of the α-oximino-β-ketoester and zinc dust to the stirred β-ketoester solution. The reaction is exothermic and may require cooling to maintain control.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the crude pyrrole derivative.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Hantzsch Pyrrole Synthesis

Objective: To synthesize a substituted pyrrole from an α-haloketone, a β-ketoester, and ammonia.

Materials:

-

α-haloketone (e.g., chloroacetone)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ammonia solution (or a primary amine)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the β-ketoester and the α-haloketone in ethanol.

-

To this solution, add an excess of aqueous ammonia (or the primary amine).

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.

-

The crude product is collected by filtration.

-

The collected solid is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure substituted pyrrole.

Substituted Pyrroles in Signal Transduction: A Modern Frontier

The rigid, planar structure and the electron-rich nature of the pyrrole ring make it an ideal scaffold for interacting with biological macromolecules. This has led to the discovery and development of numerous pyrrole-containing compounds that modulate key signaling pathways implicated in a variety of diseases, most notably cancer and neurological disorders.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Many substituted pyrrole derivatives have emerged as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases (RTKs) that are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Several pyrrole-based drugs, such as Sunitinib and Axitinib, function by inhibiting these kinases.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Pyrrole-containing compounds have been developed to target components of this pathway, such as ERK1/2.

Modulation of G-Protein Coupled Receptors (GPCRs)